Direct Head-to-Head Comparison: MitoTam vs. Tamoxifen – 5.6× to 33× Greater Potency Across Breast Cancer Cell Lines
In a direct head-to-head viability assay across nine breast cancer cell lines (24-hour exposure), MitoTam demonstrated IC50 values 5.6× to 33.2× lower than tamoxifen, with the most pronounced differential observed in HER2-high MCF7 Her2high cells where MitoTam achieved an IC50 of 0.65 μM versus tamoxifen's 21.6 μM [1]. This potency gap was consistent across both hormone receptor-positive (MCF7: MitoTam 1.25 μM vs. tamoxifen 15.2 μM; T47D: MitoTam 3.4 μM vs. tamoxifen 17.3 μM) and triple-negative (MDA-MB-231: MitoTam 6.2 μM vs. tamoxifen 35.8 μM) subtypes [1].
| Evidence Dimension | Cytotoxic potency (IC50) in breast cancer cell lines |
|---|---|
| Target Compound Data | MCF7 Her2high: 0.65 μM; MCF7: 1.25 μM; MCF7 Her2low: 1.45 μM; MDA-MB-231: 6.2 μM; BT474: 2.4 μM; T47D: 3.4 μM |
| Comparator Or Baseline | Tamoxifen - MCF7 Her2high: 21.6 μM; MCF7: 15.2 μM; MCF7 Her2low: 14.1 μM; MDA-MB-231: 35.8 μM; BT474: 29.8 μM; T47D: 17.3 μM |
| Quantified Difference | 5.6× (MDA-MB-436) to 33.2× (MCF7 Her2high) fold-lower IC50 for MitoTam |
| Conditions | Crystal violet viability assay; 24-hour treatment; cells at ~60% confluence |
Why This Matters
Procurement of MitoTam over tamoxifen is essential for HER2-high breast cancer models, where tamoxifen is clinically ineffective and MitoTam achieves sub-micromolar potency.
- [1] Rohlenova K, et al. Selective Disruption of Respiratory Supercomplexes as a New Strategy to Suppress Her2high Breast Cancer. Antioxid Redox Signal. 2017;26(2):84-103. Table 1. View Source
